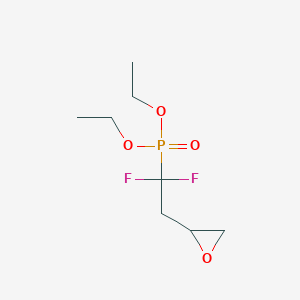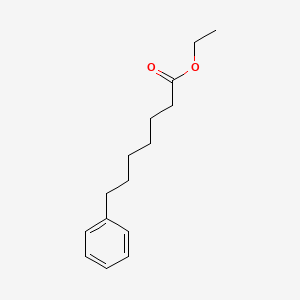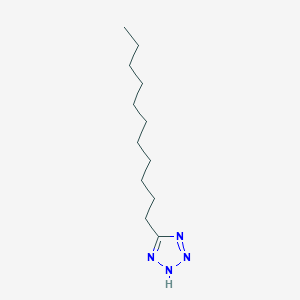
5-undecyl-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Undecyl-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability across a wide pH range. Tetrazoles have found applications in various fields, including medicinal chemistry, material science, and coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-substituted tetrazoles, such as 5-undecyl-2H-tetrazole, typically involves the reaction of nitriles with sodium azide. One common method is the [3+2] cycloaddition reaction, where nitriles react with sodium azide in the presence of a catalyst. Various catalysts, including zinc salts, iodine, and silica-supported sodium hydrogen sulfate, have been used to facilitate this reaction . Microwave-assisted synthesis has also been employed to achieve high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and microwave reactors can enhance the efficiency and scalability of the production process. Researchers are continually working to develop more eco-friendly and cost-effective methods for the industrial synthesis of tetrazoles .
Analyse Des Réactions Chimiques
Types of Reactions
5-Undecyl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers, reducing agents, and acidic or basic catalysts. For example, tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases . They can also undergo exothermic reactions with reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of tetrazoles can yield tetrazole oxides, while reduction can produce amines. Substitution reactions can result in various substituted tetrazole derivatives .
Applications De Recherche Scientifique
5-Undecyl-2H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Tetrazoles are used as ligands in coordination chemistry and as building blocks in organic synthesis.
Medicine: Tetrazole derivatives are used as bio-isosteric replacements for carboxylic acids in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-undecyl-2H-tetrazole involves its interaction with molecular targets and pathways. Tetrazoles can act as ligands, forming stable complexes with metal ions. They can also participate in click chemistry reactions, where they react with dipolarophiles to form stable products. The presence of multiple nitrogen atoms in the tetrazole ring allows for versatile interactions with various biological and chemical targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-undecyl-2H-tetrazole include other 5-substituted tetrazoles, such as 5-phenyltetrazole and 5-methyltetrazole. These compounds share the tetrazole ring structure but differ in their substituents at the 5-position .
Uniqueness
The uniqueness of this compound lies in its specific undecyl substituent, which imparts distinct chemical and physical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules. Compared to shorter-chain tetrazoles, this compound may exhibit different behavior in various applications, making it a valuable compound for specific research and industrial purposes .
Propriétés
Numéro CAS |
119260-70-7 |
|---|---|
Formule moléculaire |
C12H24N4 |
Poids moléculaire |
224.35 g/mol |
Nom IUPAC |
5-undecyl-2H-tetrazole |
InChI |
InChI=1S/C12H24N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-16-14-12/h2-11H2,1H3,(H,13,14,15,16) |
Clé InChI |
DAPQABYVGNGQLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NNN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



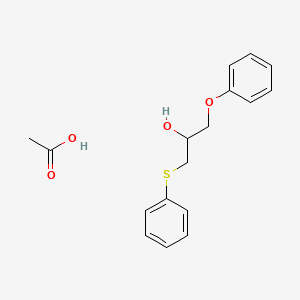
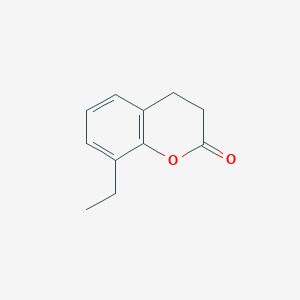
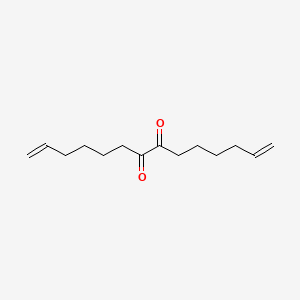
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
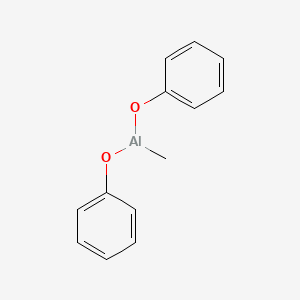
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
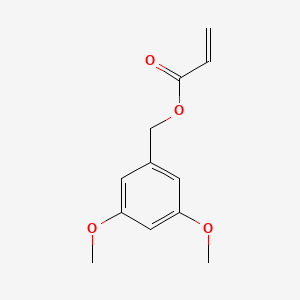
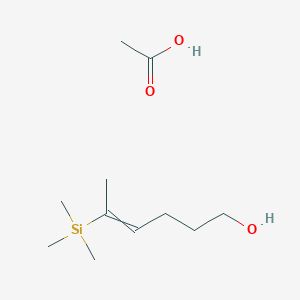
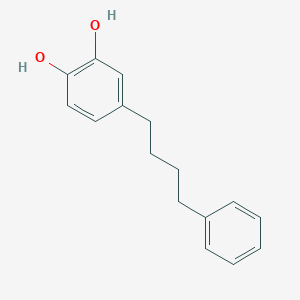
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
